molecular formula C17H33NO B14655414 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one CAS No. 52636-80-3

2,2,6,6-Tetramethyl-1-octylpiperidin-4-one

Cat. No.: B14655414
CAS No.: 52636-80-3
M. Wt: 267.4 g/mol
InChI Key: LWZHEUCHXKOVGS-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-octylpiperidin-4-one is an organic compound belonging to the piperidine family. It is characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an octyl group at position 1 of the piperidine ring. This compound is known for its steric hindrance due to the bulky substituents, which significantly influences its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one typically involves the alkylation of 2,2,6,6-tetramethylpiperidine with an octyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of metal oxide catalysts can enhance the reaction rate and selectivity. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-octylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide).

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidines depending on the nature of the substituent introduced.

Scientific Research Applications

2,2,6,6-Tetramethyl-1-octylpiperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one involves its interaction with molecular targets through its sterically hindered nitrogen atom. This steric hindrance reduces the reactivity of the nitrogen, making it a less nucleophilic and weaker base compared to other aliphatic amines . The compound can form complexes with metal ions, acting as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring and four methyl groups but without the octyl substituent.

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A derivative used as a stable free radical in oxidation reactions.

    N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base.

Uniqueness

2,2,6,6-Tetramethyl-1-octylpiperidin-4-one is unique due to the presence of the octyl group, which imparts additional steric hindrance and influences its chemical reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

CAS No.

52636-80-3

Molecular Formula

C17H33NO

Molecular Weight

267.4 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-octylpiperidin-4-one

InChI

InChI=1S/C17H33NO/c1-6-7-8-9-10-11-12-18-16(2,3)13-15(19)14-17(18,4)5/h6-14H2,1-5H3

InChI Key

LWZHEUCHXKOVGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(CC(=O)CC1(C)C)(C)C

Origin of Product

United States

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